molecular formula C20H13IN2O2 B5415579 2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one

2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one

Cat. No.: B5415579
M. Wt: 440.2 g/mol
InChI Key: XWJXORYAZNROGP-PKNBQFBNSA-N
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Description

“2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” is a chemical compound with the molecular formula C20H13IN2O2 . It is a member of the quinazolinone family of compounds, which are known for their diverse range of biological properties .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” consists of a quinazolinone core with a furyl vinyl group at the 2-position, an iodine atom at the 6-position, and a phenyl group at the 3-position . The average mass of the molecule is 440.234 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” are not detailed in the literature, quinazolinones and furan derivatives are known to participate in a variety of chemical reactions . These include reactions with Lewis acids, electrophilic substitution, oxidation, reduction, and cycloaddition .

Future Directions

The future directions for research on “2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse range of biological properties exhibited by quinazolinone derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O2/c21-14-8-10-18-17(13-14)20(24)23(15-5-2-1-3-6-15)19(22-18)11-9-16-7-4-12-25-16/h1-13H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJXORYAZNROGP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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